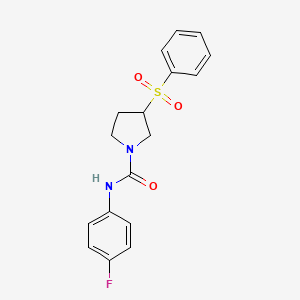

3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-13-6-8-14(9-7-13)19-17(21)20-11-10-16(12-20)24(22,23)15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRPIULFWYCUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through nucleophilic substitution reactions using 4-fluoroaniline or similar compounds.

Formation of the Carboxamide Moiety: The carboxamide group is formed through amidation reactions involving suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analog: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide

Key Structural Differences :

- Pyrrolidine Substituents: The analog replaces the benzenesulfonyl group with a 2,2,2-trifluoroethyl group, which is smaller but highly electronegative. The 4-fluorophenyl carboxamide in the target compound is substituted with a 4-methylphenyl group linked to a morpholinopyridine moiety.

- Functional Complexity: The analog incorporates a morpholinopyridine ring, increasing molecular weight and complexity, which may impact bioavailability and target selectivity.

Physicochemical and Pharmacological Implications :

- However, the morpholinopyridine moiety introduces polar atoms (N, O), which could counterbalance this effect .

- Solid-State Properties: The analog’s patent emphasizes its solid-state forms (e.g., crystalline polymorphs), which are critical for pharmaceutical formulation stability and solubility. No such data is available for the target compound, suggesting it may be at an earlier developmental stage .

General Trends in Pyrrolidine Carboxamide Derivatives

The table below summarizes key differences between the target compound and its analogs:

Key Observations :

- Electron-Withdrawing vs. Lipophilic Groups : The benzenesulfonyl group in the target compound may favor interactions with polar enzyme active sites, while the trifluoroethyl group in the analog prioritizes metabolic resistance.

- Aromatic vs. Heterocyclic Extensions: The 4-fluorophenyl group in the target compound is simpler than the analog’s morpholinopyridine system, which could reduce synthetic complexity but limit target versatility.

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX (e.g., SHELXL for refinement) being widely used for small-molecule analysis . However, the absence of crystallographic data for the target compound in the provided evidence limits direct comparisons of conformational features.

Biological Activity

3-(Benzenesulfonyl)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide, a compound characterized by its unique structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FNO3S. The presence of a pyrrolidine ring combined with a benzenesulfonyl group and a fluorophenyl moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function. Additionally, the fluorine atom may enhance binding affinity and specificity due to its electronegative properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the pyrrolidine structure demonstrate significant antimicrobial effects against various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like asthma and arthritis.

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Data Table: Biological Activities Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various pyrrolidine derivatives, including this compound, reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating strong potential for development as an antimicrobial agent. -

Anti-inflammatory Mechanism :

In a model of lipopolysaccharide-induced inflammation in murine macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases. -

Anticancer Activity :

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability with an IC50 value of approximately 10 µM. Further investigations indicated that it triggers apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(benzenesulfonyl)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step process:

Pyrrolidine Core Functionalization : Introduce the benzenesulfonyl group at the 3-position of pyrrolidine via nucleophilic substitution or coupling reactions.

Carboxamide Formation : React the modified pyrrolidine with 4-fluorophenyl isocyanate or a reactive carbonyl derivative (e.g., chloroformate) under basic conditions (e.g., triethylamine in DMF or THF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Reaction temperatures (40–80°C), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., DMAP for carboxamide coupling) significantly affect yields. Design of Experiments (DOE) can systematically optimize parameters .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm, pyrrolidine backbone protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇FN₂O₃S: 372.09) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition, and what experimental models are appropriate?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged derivatives to identify binding proteins.

- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., fluorogenic substrates for proteases, spectrophotometric assays for kinases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

- Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger Suite) to predict binding modes to active sites (e.g., sulfonyl group interacting with catalytic residues) .

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Purity Validation : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted sulfonyl precursors).

- Assay Standardization : Compare results under identical conditions (pH, temperature, cell lines). For example, conflicting cytotoxicity data may arise from varying cell viability protocols (MTT vs. ATP-based assays).

- Structural Analog Comparison : Synthesize and test analogs (e.g., 3-(4-chlorobenzenesulfonyl) or N-(3-trifluoromethylphenyl) variants) to isolate substituent effects. Refer to PubChem data on related pyrrolidine carboxamides for structure-activity trends .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME or ADMETLab to predict solubility, CYP450 metabolism, and blood-brain barrier permeability.

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) from analogs with known bioavailability .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the fluorophenyl ring) using Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.